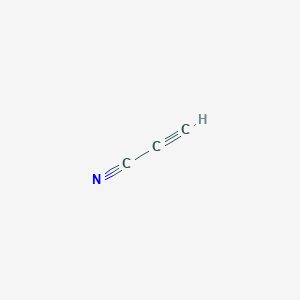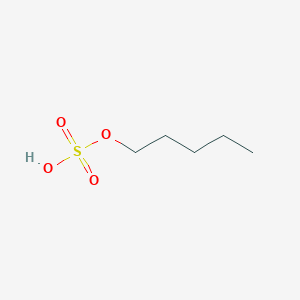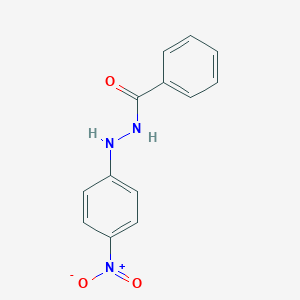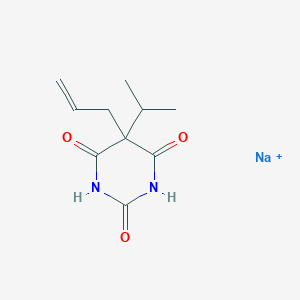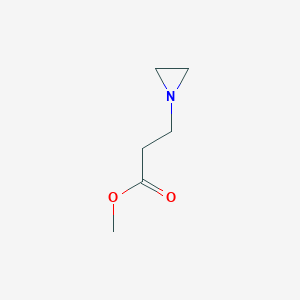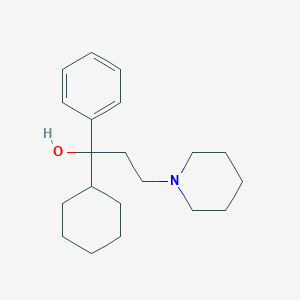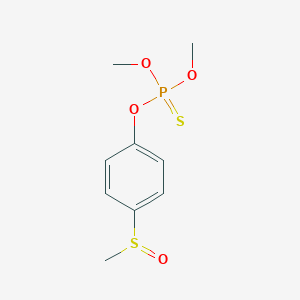
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester, also known as fenamiphos, is a widely used organophosphate insecticide. It is used to control a variety of pests in agricultural crops, including nematodes, aphids, and thrips. Fenamiphos has been used for over 40 years and is still used today due to its effectiveness and low cost. However, there are concerns about its potential toxicity and environmental impact.
Mecanismo De Acción
Fenamiphos works by inhibiting acetylcholinesterase, an enzyme that is necessary for proper nerve function. This leads to an accumulation of acetylcholine, a neurotransmitter, which can cause overstimulation of the nervous system and ultimately paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Fenamiphos has been shown to have a variety of biochemical and physiological effects on insects. It can cause changes in neurotransmitter levels, disrupt energy metabolism, and affect cell membrane function. In addition, Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester has been shown to have effects on non-target organisms, such as earthworms and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenamiphos is a widely used insecticide and has been extensively studied in laboratory experiments. Its effectiveness against a variety of pests makes it a valuable tool for researchers. However, there are concerns about its potential toxicity to humans and the environment, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research related to Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester. One area is the development of alternative insecticides that are less toxic to humans and the environment. Another area is the study of the long-term effects of Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester on non-target organisms. Finally, research is needed to better understand the mechanisms of insecticide resistance and to develop new strategies for pest control.
Métodos De Síntesis
Fenamiphos can be synthesized by reacting O,O-dimethyl phosphorodithioate with p-(methylsulfinyl)aniline in the presence of a catalyst. The resulting product is then esterified with methanol to produce Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester.
Aplicaciones Científicas De Investigación
Fenamiphos has been widely studied for its insecticidal properties. It has been shown to be effective against a variety of pests, including nematodes, aphids, and thrips. Research has also been conducted on the potential toxicity of Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester to humans and the environment.
Propiedades
Número CAS |
115-91-3 |
|---|---|
Nombre del producto |
Phosphorothioic acid, O,O-dimethyl O-(p-(methylsulfinyl)phenyl) ester |
Fórmula molecular |
C9H13O4PS2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
dimethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O4PS2/c1-11-14(15,12-2)13-8-4-6-9(7-5-8)16(3)10/h4-7H,1-3H3 |
Clave InChI |
DYAVFUPXPKGVQO-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C |
SMILES canónico |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



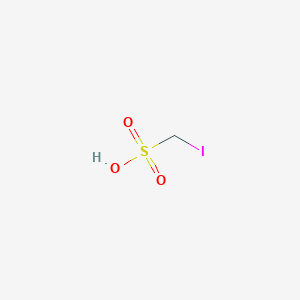
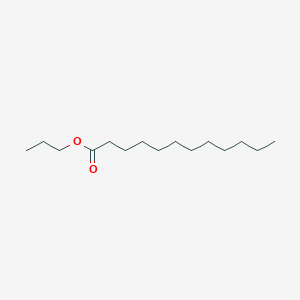
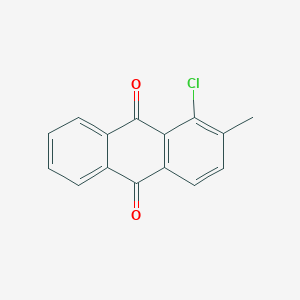
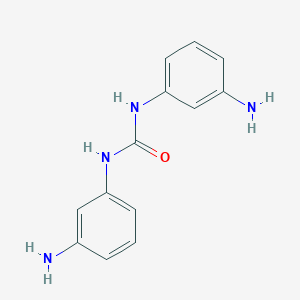
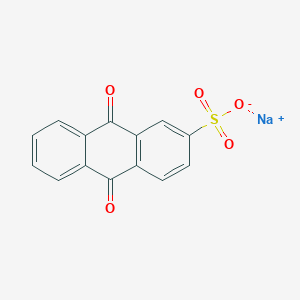
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
